2-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)acetamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a tetrahydrofuran-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and tetrahydrofuran-2-ylmethylamine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with tetrahydrofuran-2-ylmethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to produce the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: :
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H21NO4/c1-18-13-6-5-11(8-14(13)19-2)9-15(17)16-10-12-4-3-7-20-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,16,17) |
InChI Key |
MXATUNZBBVVKIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCCO2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCCO2)OC |
Origin of Product |
United States |
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